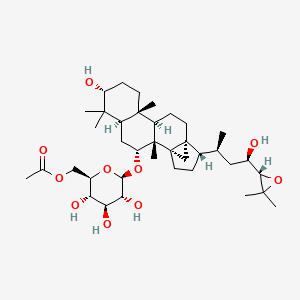
Cumingianoside F
Description
Cumingianoside F is a triterpenoid saponin isolated from the plant Dysoxylum cumingianum (Meliaceae) . Structurally, it is defined as 24,25-epoxy-13,30-cyclodammarane-3,7,23-triol attached to a 6-O-acetyl-β-D-glucopyranosyl residue via a glycosidic linkage at position 7 . Its molecular formula is C₃₈H₆₂O₁₂, with an average molecular weight of 722.9 g/mol. This compound has demonstrated antileukemic activity in preliminary studies, though its mechanisms remain less explored compared to structurally related analogs like Cumingianoside A .
The compound belongs to the cycloapotirucallane subclass of triterpenoids, characterized by a cyclized dammarane skeleton with unique epoxy and hydroxyl substitutions. These structural features are critical for its bioactivity, as modifications in hydroxylation, glycosylation, or cyclization patterns influence target specificity and potency .
Propriétés
Formule moléculaire |
C38H62O10 |
|---|---|
Poids moléculaire |
678.9 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6R)-6-[[(1S,2R,3R,5R,7R,10S,11R,14R,15S)-15-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-7-hydroxy-2,6,6,10-tetramethyl-3-pentacyclo[12.3.1.01,14.02,11.05,10]octadecanyl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C38H62O10/c1-19(15-22(40)31-34(5,6)48-31)21-9-14-38-18-37(21,38)13-10-24-35(7)12-11-26(41)33(3,4)25(35)16-27(36(24,38)8)47-32-30(44)29(43)28(42)23(46-32)17-45-20(2)39/h19,21-32,40-44H,9-18H2,1-8H3/t19-,21-,22+,23+,24+,25-,26+,27+,28+,29-,30+,31-,32-,35+,36-,37+,38+/m0/s1 |
Clé InChI |
YJTJWLZANYUOEB-GRYJPLGOSA-N |
SMILES isomérique |
C[C@@H](C[C@H]([C@H]1C(O1)(C)C)O)[C@@H]2CC[C@@]34[C@@]2(C3)CC[C@H]5[C@]4([C@@H](C[C@@H]6[C@@]5(CC[C@H](C6(C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)C)O)O)O)C |
SMILES canonique |
CC(CC(C1C(O1)(C)C)O)C2CCC34C2(C3)CCC5C4(C(CC6C5(CCC(C6(C)C)O)C)OC7C(C(C(C(O7)COC(=O)C)O)O)O)C |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Cumingianoside F shares structural and functional similarities with other triterpenoid saponins from Dysoxylum cumingianum, particularly Cumingianoside A, Cumingianoside R, and related cycloapotirucallanes. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of this compound with Analogues
Key Differences and Implications
Structural Variations: Epoxy Group in this compound: The 24,25-epoxy moiety distinguishes it from Cumingianoside A (14,18-cyclo) and R (23,24,25-trihydroxy). Glycosylation Patterns: Cumingianoside A’s 3-O-acetyl group and 7-O-glucopyranosyl linkage are critical for its anti-melanoma activity, while F’s 6-O-acetyl-glucopyranosyl may favor interactions with leukemia-specific targets .
Bioactivity and Mechanisms: Cumingianoside A:
- G2/M Cell Cycle Arrest: Inhibits CDK1/cyclin B1, downregulates E2F1, and induces apoptosis in BRAF-mutant melanoma cells (IC₅₀: 11.8–22.9 µM) .
- ER Stress and Autophagy : Activates IRE1α, cleaves PARP, and upregulates LC3B-II, linking ER stress to apoptosis .
- In Vivo Efficacy: Reduces tumor growth by 67% at 75 mg/kg in melanoma xenografts . this compound:
- Limited data suggest antileukemic effects, but its mechanisms (e.g., DNA damage, ROS modulation) remain uncharacterized.
Therapeutic Applications: Cumingianoside A is advanced in melanoma research, showing synergy with BRAF inhibitors (e.g., PLX4032) to overcome drug resistance . this compound’s antileukemic activity positions it as a candidate for hematologic malignancies, though further validation is needed .
Table 2: Pharmacological Comparison
Q & A
Q. What are best practices for validating computational docking studies of this compound?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite for molecular docking. Validate poses with molecular dynamics simulations (100 ns) and compare binding energies (ΔG) to known ligands. Publish RMSD plots and Ramachandran plots in supplementary data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


